

Technical Guide: Physicochemical Properties of N-(2-aminoethyl)-N-methylcyclohexanamine

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Compound of Interest

Compound Name: *N*-(2-aminoethyl)-*N*-methylcyclohexanamine

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Abstract

This technical guide addresses the physical properties of the chemical compound **N-(2-aminoethyl)-N-methylcyclohexanamine**. A thorough search of publicly available chemical databases and scientific literature reveals a notable absence of experimentally determined or computationally predicted physical property data for this specific molecule. This guide presents the foundational molecular information that has been identified and provides a comprehensive framework of generalized experimental protocols for the determination of key physical properties, including boiling point, melting point, density, and solubility. Furthermore, a logical workflow is presented to guide researchers in the systematic characterization of this and other novel amine compounds. While quantitative data for the target compound is unavailable, information on structurally related molecules is provided for qualitative comparison.

Introduction

N-(2-aminoethyl)-N-methylcyclohexanamine is a diamine featuring a cyclohexyl group, a tertiary amine, and a primary amine, connected by an ethyl bridge. Its structural characteristics suggest potential applications as a building block in organic synthesis, a ligand in coordination chemistry, or as a precursor for pharmacologically active molecules. A comprehensive understanding of its physical properties is a prerequisite for its effective use in any of these

contexts, informing decisions on reaction conditions, purification methods, formulation, and storage.

This document serves as a foundational resource for researchers initiating work with **N-(2-aminoethyl)-N-methylcyclohexanamine**. In the absence of specific data, this guide provides the necessary theoretical and practical framework to enable the experimental determination of its core physicochemical properties.

Core Molecular Information

While specific physical properties are not documented, the fundamental molecular identifiers for **N-(2-aminoethyl)-N-methylcyclohexanamine** have been established.^[1] This information is summarized in the table below.

| Property | Value | Source |
|-------------------|---|--------|
| Molecular Formula | C ₉ H ₂₀ N ₂ | [1] |
| Molecular Weight | 156.27 g/mol | [1] |
| CAS Number | 245487-33-6 | [1] |

Qualitative Assessment of Expected Physical Properties

Based on the properties of structurally analogous compounds, such as N-methylcyclohexanamine and other N,N-disubstituted ethylenediamines, we can infer a qualitative expectation of the physical properties of **N-(2-aminoethyl)-N-methylcyclohexanamine**.

- Boiling Point:** The presence of two amine groups, particularly the primary amine, allows for hydrogen bonding, which would suggest a relatively high boiling point, likely above 200 °C at atmospheric pressure.
- Melting Point:** The melting point will be influenced by the molecule's ability to pack into a crystal lattice. The combination of the bulky cyclohexyl group and the flexible

ethylenediamine chain may result in a low melting point, and it is possible the compound exists as a liquid at room temperature.

- **Density:** As a liquid, its density is expected to be slightly less than that of water, likely in the range of 0.85 to 0.95 g/mL.
- **Solubility:** The presence of two polar amine groups suggests that **N-(2-aminoethyl)-N-methylcyclohexanamine** will be soluble in polar organic solvents and is likely to have some solubility in water. The nonpolar cyclohexyl group will influence its solubility in nonpolar solvents.

Experimental Protocols for Physical Property Determination

The following section details the generalized experimental protocols for determining the primary physical properties of a novel amine compound like **N-(2-aminoethyl)-N-methylcyclohexanamine**.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a novel compound, it is crucial to perform this measurement on a small scale.

Methodology: Thiele Tube Method

- **Sample Preparation:** A small sample (a few microliters) of the purified liquid is placed in a small test tube (fusion tube).
- **Capillary Inversion:** A capillary tube, sealed at one end, is placed open-end down into the liquid in the fusion tube.
- **Apparatus Setup:** The fusion tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).
- **Heating:** The side arm of the Thiele tube is gently heated, which induces convection currents in the oil, ensuring uniform temperature distribution.

- **Observation:** As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed.
- **Cooling and Measurement:** The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops, and the liquid begins to be drawn back into the capillary tube.
- **Pressure Correction:** The atmospheric pressure at the time of the experiment should be recorded, and the observed boiling point can be corrected to the normal boiling point (at 1 atm) using a nomograph or appropriate equations if necessary.

Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this occurs over a narrow range.

Methodology: Capillary Method

- **Sample Preparation:** A small amount of the solid compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which consists of a heated block and a means of observing the sample.
- **Heating:** The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point.
- **Measurement:** The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
- **Observation:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

Density Determination

The density of a liquid is its mass per unit volume.

Methodology: Pycnometer Method

- **Pycnometer Preparation:** A pycnometer (a small glass flask of a known volume) is cleaned, dried, and weighed accurately.
- **Sample Filling:** The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is wiped from the outside.
- **Weighing:** The filled pycnometer is weighed.
- **Calibration:** The process is repeated with a reference liquid of known density (e.g., deionized water) at the same temperature.
- **Calculation:** The density of the sample is calculated using the following formula:
$$\text{Density_sample} = (\text{Mass_sample} / \text{Mass_reference}) * \text{Density_reference}$$

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. A qualitative assessment is often the first step.

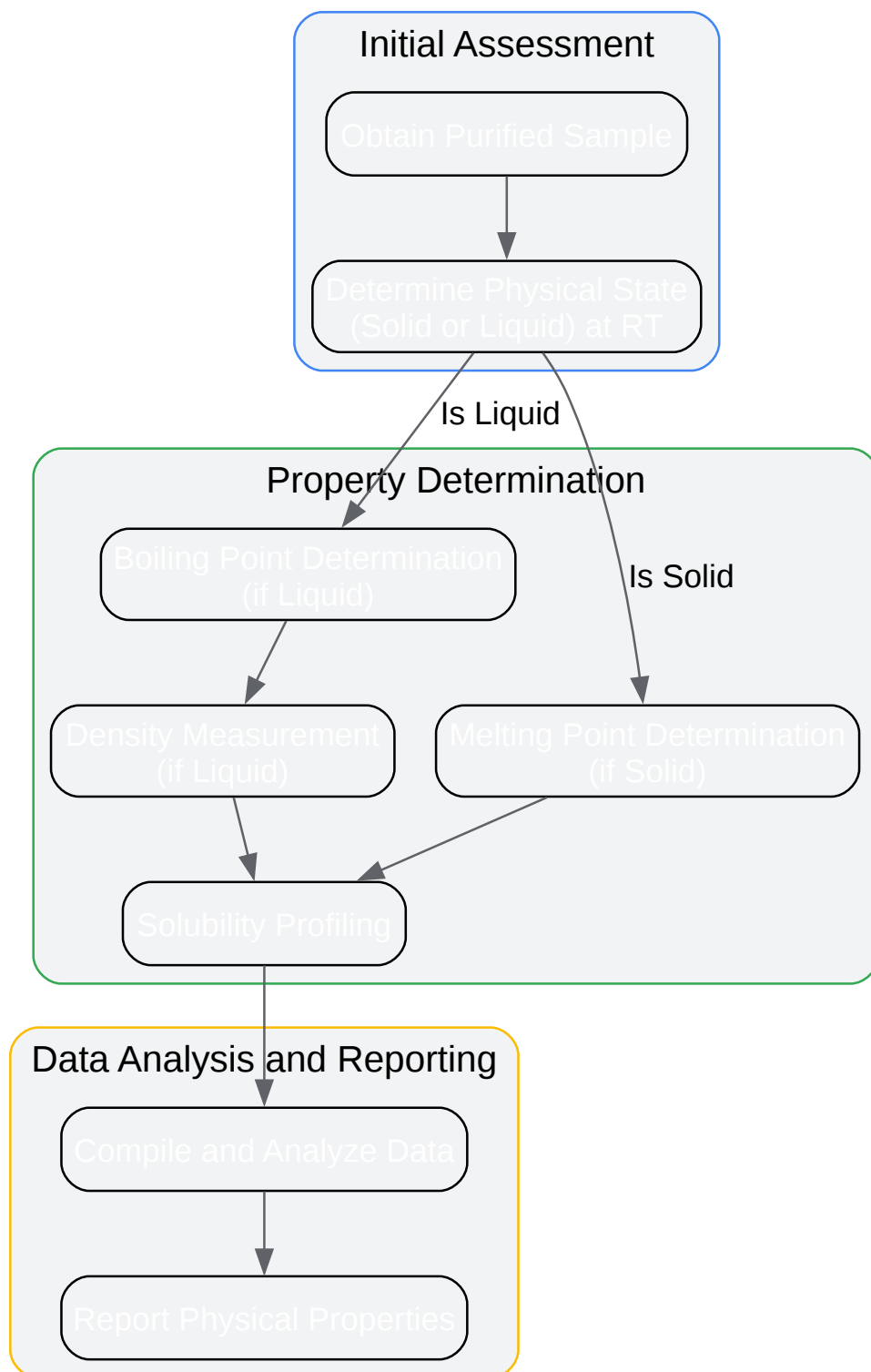
Methodology: Qualitative Solubility Testing

- **Solvent Selection:** A range of solvents of varying polarity should be selected (e.g., water, ethanol, acetone, dichloromethane, hexane).
- **Sample Preparation:** A small, measured amount of the solute (e.g., 10 mg) is placed in a series of test tubes.
- **Solvent Addition:** A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.
- **Observation:** The mixtures are agitated, and the solubility is observed at room temperature. The compound is classified as soluble, partially soluble, or insoluble.
- **pH Effect (for aqueous solubility):** For solubility in water, the pH can be adjusted with dilute acid (e.g., 1 M HCl) and dilute base (e.g., 1 M NaOH) to observe the solubility of the protonated and free base forms of the amine.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental characterization of the physical properties of a novel amine compound.

Workflow for Physical Property Determination of a Novel Amine



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A logical workflow for the experimental determination of physical properties.

Conclusion

While specific experimental or predicted physical property data for **N-(2-aminoethyl)-N-methylcyclohexanamine** is not currently available in the public domain, this guide provides the necessary foundational knowledge and experimental framework for its determination. The provided protocols for boiling point, melting point, density, and solubility are standard methods applicable to this class of compound. The logical workflow presented offers a systematic approach to the characterization of this and other novel molecules. The successful experimental determination of these properties will be a valuable contribution to the chemical literature and will enable the further development and application of **N-(2-aminoethyl)-N-methylcyclohexanamine** in various scientific and industrial fields.

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References

- 1. chemwhat.com [chemwhat.com]
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